molecular formula C22H17N3 B14807303 3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile

3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile

Cat. No.: B14807303
M. Wt: 323.4 g/mol
InChI Key: YUMAFKWHPDORQX-UHFFFAOYSA-N
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Description

3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is a compound that belongs to the class of carbazole derivatives. Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and technology .

Preparation Methods

The synthesis of 3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 3-aminobenzonitrile. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar compounds to 3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile include:

The uniqueness of 3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile lies in its specific structure, which imparts distinct electronic and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[(9-ethylcarbazol-3-yl)methylideneamino]benzonitrile

InChI

InChI=1S/C22H17N3/c1-2-25-21-9-4-3-8-19(21)20-13-17(10-11-22(20)25)15-24-18-7-5-6-16(12-18)14-23/h3-13,15H,2H2,1H3

InChI Key

YUMAFKWHPDORQX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=CC(=C3)C#N)C4=CC=CC=C41

Origin of Product

United States

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